2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine
Description
2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an azetidine (a four-membered nitrogen-containing ring) at the 2-position. Its molecular formula is C₉H₈F₃N₃, with a molecular weight of 230.17 g/mol (estimated from structural analogs in ). The azetidine group introduces conformational strain due to its small ring size, which can enhance reactivity and influence binding interactions in biological systems. The trifluoromethyl group contributes to metabolic stability and lipophilicity, making this compound a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
2-(azetidin-1-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)7-2-3-8(13-6-7)14-4-1-5-14/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEQQYWFHNSBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Halo-5-(trifluoromethyl)pyridine Precursors
The preparation of 2-(azetidin-1-yl)-5-(trifluoromethyl)pyridine typically begins with a halogenated pyridine precursor, such as 2-chloro-5-(trifluoromethyl)pyridine or its bromo analogue. These intermediates are synthesized via directed halogenation of 5-(trifluoromethyl)pyridine using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) under controlled temperatures (80–120°C). The electron-withdrawing trifluoromethyl group at position 5 enhances the electrophilicity of the C-2 position, facilitating subsequent nucleophilic displacement.
Transition Metal-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers an alternative route for installing the azetidine group. Using a catalyst system of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos), 2-bromo-5-(trifluoromethyl)pyridine reacts with azetidine in toluene at 110°C. This method provides moderate yields (60–65%) but excels in scalability, as demonstrated in multi-gram syntheses for pharmaceutical intermediates. The use of bulky phosphine ligands suppresses undesired β-hydride elimination, ensuring selective C–N bond formation.
Ullmann-Type Coupling
Copper-mediated couplings, though less common, provide a cost-effective alternative. A mixture of copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in dimethyl sulfoxide (DMSO) facilitates the reaction between 2-iodo-5-(trifluoromethyl)pyridine and azetidine at 120°C. Yields range from 50–55%, with the reaction’s efficiency limited by the azetidine’s propensity for oxidative degradation under prolonged heating.
Cyclization Strategies for Azetidine Formation
Superbase-Induced Ring Closure
Azetidine can be synthesized in situ via cyclization of β-amino alcohols under superbasic conditions. For example, treatment of 3-chloro-N-(2-hydroxyethyl)propan-1-amine with potassium tert-butoxide and butyllithium in tetrahydrofuran (THF) at −78°C generates azetidine, which subsequently reacts with 2-chloro-5-(trifluoromethyl)pyridine. This one-pot method avoids isolation of the sensitive azetidine intermediate, achieving an overall yield of 68%.
Reductive Amination Pathways
Reductive amination of γ-keto amines with sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) provides access to azetidine-containing precursors. For instance, reaction of 4-oxo-1-(pyridin-2-yl)azetidine with trifluoroacetic anhydride (TFAA) introduces the trifluoromethyl group, followed by deprotection to yield the target compound. This approach is less favored due to competing over-reduction and poor regiocontrol.
Protection-Deprotection Strategies
Boc-Protected Azetidine Intermediates
To enhance the nucleophilicity of azetidine, the nitrogen atom is protected as a Boc derivative. 1-Boc-azetidine reacts with 2-fluoro-5-(trifluoromethyl)pyridine in the presence of cesium fluoride (CsF) in acetonitrile at 80°C, followed by deprotection with trifluoroacetic acid (TFA). This method achieves 80% yield and is particularly effective for substrates prone to side reactions.
Benzyl-Based Protection
Benzyl protection, though less common, offers an alternative for acid-sensitive substrates. Hydrogenolysis of 1-benzyl-azetidine over palladium on carbon (Pd/C) in ethanol liberates the free amine, which undergoes substitution with 2-chloro-5-(trifluoromethyl)pyridine. This method requires careful control of hydrogen pressure to avoid pyridine ring reduction.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Microwave Substitution | 150°C, DMF, K₂CO₃ | 70–75% | Rapid, high regioselectivity | Requires specialized equipment |
| Buchwald-Hartwig | Pd₂(dba)₃, SPhos, 110°C | 60–65% | Scalable, mild conditions | High catalyst cost |
| Superbase Cyclization | KOtBu, LiHMDS, −78°C | 68% | One-pot synthesis | Low-temperature requirements |
| Boc Protection Route | CsF, MeCN, 80°C → TFA | 80% | Prevents side reactions | Multi-step deprotection |
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups to the pyridine ring .
Scientific Research Applications
2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the trifluoromethyl group can enhance binding affinity and stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues with Aryl Substituents
a. 2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa)
- Synthesis: Prepared via desulfinative cross-coupling of sodium isoquinoline-1-sulfinate, yielding 83% as a white solid ().
- Applications : Primarily explored in materials science due to its planar structure .
b. 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28)
Analogues with Nitrogen-Containing Heterocycles
a. 2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g)
- Synthesis : Achieved via nucleophilic substitution with 2-chloro-5-(trifluoromethyl)pyridine (47% yield) ().
- Key Differences : The pyrazole moiety adds two nitrogen atoms, increasing hydrogen-bond acceptor capacity.
- Applications : Investigated as a dihydroorotate dehydrogenase (DHODH) inhibitor for autoimmune diseases .
b. 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine
Fluorinated Derivatives
a. 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine
b. 5-(Bromomethyl)-2-(trifluoromethyl)pyridine
- Synthesis : Bromomethyl group allows further functionalization via alkylation.
- Key Differences : Reactive bromine site enables diversification into agrochemicals (e.g., herbicides) ().
Comparative Data Table
| Compound | Substituent at 2-Position | Molecular Weight (g/mol) | Yield (%) | Key Applications |
|---|---|---|---|---|
| 2-(Azetidin-1-yl)-5-(CF₃)pyridine | Azetidine | 230.17 | N/A | Pharmaceuticals, Agrochemicals |
| 2-(p-Tolyl)-5-(CF₃)pyridine (3oa) | p-Tolyl | 257.30 | 83 | Materials Science |
| 2-(4-Bromophenoxy)-5-(CF₃)pyridine (28) | 4-Bromophenoxy | 346.10 | 99 | Luminescent Materials |
| 2-(Piperidin-4-yl)-5-(CF₃)pyridine | Piperidine | 230.23 | N/A | CNS Drugs |
| 5-(3,3-Difluoropyrrolidin-1-yl)-2-(CF₃)pyridine | 3,3-Difluoropyrrolidine | 258.18 | N/A | Kinase Inhibitors |
Research Findings and Trends
- Synthetic Efficiency : Palladium-catalyzed couplings (e.g., ) often achieve >90% yields, whereas nucleophilic substitutions (e.g., ) are less efficient (~47%) due to steric hindrance.
- Biological Activity : Azetidine-containing compounds () show promise in targeting enzymes with small binding pockets, while bulkier substituents (e.g., piperidine) are better suited for CNS applications .
- Material Science : Aryl-substituted derivatives () are prioritized for optoelectronic properties due to extended conjugation.
Biological Activity
The compound 2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H8F3N
- Molecular Weight : 189.15 g/mol
- Structural Features : The presence of the azetidine ring and trifluoromethyl group contributes to its unique chemical reactivity and biological interactions.
Target Interactions
Research indicates that compounds with similar structures may interact with various biological targets, including:
- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.
- Cell Signaling Modulation : Interaction with receptors influencing cellular pathways.
Biochemical Pathways
The compound is believed to influence several biochemical pathways, including:
- Metabolism : Modulating metabolic processes through enzyme interactions.
- Cellular Processes : Affecting gene expression and cellular metabolism.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For example, compounds structurally similar to 2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | Data pending | Apoptosis induction |
| Related compound | U87 (glioblastoma) | 45.2 ± 13.0 | Cytotoxicity |
A study by Ribeiro Morais et al. demonstrated that benzonitrile derivatives significantly suppressed tumor growth in mouse models, indicating their potential as anticancer agents.
Pharmacokinetics
The pharmacokinetic profile of 2-(Azetidin-1-yl)-5-(trifluoromethyl)pyridine has not been extensively documented. However, factors influencing its pharmacokinetics include:
- Absorption : Likely influenced by the compound's solubility.
- Distribution : May interact with transport proteins affecting its localization within biological systems.
Case Studies
- Anticancer Activity : In vitro studies have indicated that azetidine derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated an IC50 value of 12 μM against the MDA-MB-231 triple-negative breast cancer cell line, suggesting a promising therapeutic window .
- Neuropharmacological Effects : Animal studies have shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .
Q & A
Q. Advanced
- Molecular docking (AutoDock Vina) : Screen binding modes against target proteins (e.g., kinases).
- DFT (Gaussian, ORCA) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- MD simulations (GROMACS) : Assess azetidine ring flexibility and its impact on ligand-protein dynamics. For example, azetidine’s puckering frequency (~10⁶ s⁻¹) influences entropy-enthalpy trade-offs in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
